molecular formula C13H21N5O B6012500 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol

4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol

Cat. No.: B6012500
M. Wt: 263.34 g/mol
InChI Key: OAJHFWKTNDRBEK-UHFFFAOYSA-N
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Description

4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol is a heterocyclic organic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires heating under reflux conditions. The product is then purified through recrystallization to obtain a high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, triazine oxides, and metal-triazine complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity set it apart from other similar compounds .

Properties

IUPAC Name

4,6-di(piperidin-1-yl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-13-15-11(17-7-3-1-4-8-17)14-12(16-13)18-9-5-2-6-10-18/h1-10H2,(H,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJHFWKTNDRBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=O)N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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